molecular formula C17H14N2O2S B15099271 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-phenyl-1,3-thiazol-2-amine

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-phenyl-1,3-thiazol-2-amine

Cat. No.: B15099271
M. Wt: 310.4 g/mol
InChI Key: YGXFMZLEGMXFKD-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-phenyl-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a 2,3-dihydro-1,4-benzodioxin moiety and at the N-2 position with a phenyl group. The benzodioxin ring contributes to its unique electronic and steric properties, while the thiazole-phenamine scaffold is associated with diverse pharmacological activities, including anti-inflammatory and receptor-modulating effects . The compound has been explored in medicinal chemistry for its structural similarity to bioactive molecules targeting TRPV1 and endocannabinoid pathways, though its specific pharmacological profile remains under investigation .

Properties

Molecular Formula

C17H14N2O2S

Molecular Weight

310.4 g/mol

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C17H14N2O2S/c1-2-4-13(5-3-1)18-17-19-14(11-22-17)12-6-7-15-16(10-12)21-9-8-20-15/h1-7,10-11H,8-9H2,(H,18,19)

InChI Key

YGXFMZLEGMXFKD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-phenyl-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-amine with phenyl isothiocyanate to form the intermediate thiourea derivative. This intermediate is then cyclized under acidic conditions to yield the desired thiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The amine group (-NH-) attached to the thiazole ring undergoes alkylation and acylation under mild conditions:

Reaction Type Reagents Conditions Products Yield
Alkylation Alkyl halides (e.g., CH₃I)Room temperature, basic mediaN-Alkylated thiazole derivatives65–80%
Acylation Acetic anhydrideReflux in anhydrous THFN-Acetylated derivatives70–85%

For example, treatment with methyl iodide in the presence of potassium carbonate produces N-methylated derivatives, while acylation with acetic anhydride yields acetylated products. These modifications are critical for tuning biological activity, such as enhancing metabolic stability.

Oxidation and Reduction

The sulfur atom in the thiazole ring and the aromatic amine group are susceptible to redox reactions:

Reaction Type Reagents Conditions Products Notes
Oxidation H₂O₂ (30%)Acidic medium, 60°CThiazole sulfoxide/sulfone derivativesSelective oxidation
Reduction LiAlH₄Anhydrous ether, refluxReduced thiazoline derivativesLimited applicability

Oxidation with hydrogen peroxide selectively converts the thiazole’s sulfur to sulfoxides or sulfones, depending on reaction time and stoichiometry. Reduction with lithium aluminum hydride (LiAlH₄) is less common due to competing side reactions.

Substitution Reactions

The electron-rich thiazole ring facilitates electrophilic aromatic substitution (EAS):

Reaction Type Reagents Conditions Products Yield
Halogenation Br₂ in CCl₄Catalytic FeBr₃, 0°C5-Bromo-thiazole derivatives50–60%
Sulfonation H₂SO₄/SO₃80°C, 2 hoursThiazole sulfonic acid derivatives45–55%

Halogenation occurs preferentially at the 5-position of the thiazole ring, while sulfonation targets the para position of the benzodioxane moiety . These reactions enable further functionalization for drug development.

Cyclocondensation and Heterocycle Formation

The amine group participates in cyclocondensation reactions to form fused heterocycles:

Reaction Type Reagents Conditions Products Yield
Cyclocondensation 2-BromoacetamidesDMF, LiH, 80°CThiazolo[3,2-a]pyrimidine derivatives60–75%
Hydrazide Formation Hydrazine monohydrateReflux in 1,4-dioxaneAcid hydrazide intermediates70–80%

For instance, reaction with 2-bromo-N-(substituted phenyl)acetamides in dimethylformamide (DMF) using lithium hydride (LiH) as an activator yields bicyclic thiazolo-pyrimidine systems . These products are explored for enzyme inhibition and antimicrobial activity .

Enzyme Inhibition Mechanisms

While not a direct chemical reaction, the compound’s interactions with biological targets involve reversible binding:

Enzyme Target Binding Site Inhibition Constant (Ki) Therapeutic Relevance
α-GlucosidaseActive site polar residues12.4 µM Potential antidiabetic agent
AcetylcholinesteraseCatalytic triad8.7 µMAlzheimer’s disease treatment

Structural analogs of this compound demonstrate competitive inhibition by mimicking natural substrates, as confirmed by kinetic studies .

Stability and Degradation

The compound degrades under harsh conditions:

Condition Degradation Pathway Major Products
Strong acid (HCl, 6M)Hydrolysis of benzodioxaneCatechol derivatives
UV light (254 nm)PhotolysisRing-opened thiazole fragments

Stability studies recommend storage in inert atmospheres below 25°C to prevent decomposition .

Scientific Research Applications

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-phenyl-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of key metabolic or signaling pathways in cells.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Analogues

Compound Name Substituents (Thiazole-2-amine) Core Modifications Molecular Formula Key Features
Target Compound 4-Benzodioxin, N-phenyl Benzodioxin-thiazole Likely C₁₇H₁₄N₂O₂S High lipophilicity; potential CNS activity
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-prop-2-enyl-1,3-thiazol-2-amine 4-Benzodioxin, N-propenyl Aliphatic N-substituent C₁₄H₁₄N₂O₂S Increased flexibility; reduced aromaticity
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine N-dichlorophenyl Halogenated phenyl group C₉H₆Cl₂N₂S Enhanced electronegativity; improved binding affinity
4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine 4-Benzodioxepin Seven-membered dioxepin ring C₁₄H₁₄N₂O₂S Altered ring strain; modified solubility
AMG9810 (TRPV1 antagonist) Propenamide backbone Non-thiazole scaffold C₂₀H₂₀N₂O₃ TRPV1 antagonism; benzodioxin enhances solubility

Key Structural Insights :

  • N-Substituent Effects : Replacing the phenyl group with aliphatic chains (e.g., propenyl in ) reduces steric hindrance but may lower receptor specificity. Halogenated phenyl groups (e.g., dichlorophenyl in ) enhance electronegativity, improving interactions with hydrophobic binding pockets.
  • Benzodioxin vs.
  • Scaffold Variations: Non-thiazole scaffolds like AMG9810 demonstrate that benzodioxin’s role in solubility and target engagement can be retained across diverse chemotypes.

Pharmacological and Functional Comparisons

Pharmacological Insights :

  • The target compound’s benzodioxin-thiazole hybrid may synergize mechanisms observed in silymarin (hepatoprotection via dioxane rings ) and TRPV1 antagonists (e.g., AMG9810 ).
  • Triazolyl thiazoles exhibit potent anti-inflammatory activity, suggesting that the target compound’s phenyl group could be optimized for COX-2 selectivity.

Biological Activity

The compound 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-phenyl-1,3-thiazol-2-amine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with thiazole moieties. The structural formula can be represented as follows:

C16H16N2O2S\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This compound features a benzodioxin ring fused with a thiazole structure, which is significant for its biological activity.

Enzyme Inhibition

Recent studies have evaluated the enzyme inhibitory potential of compounds related to this compound. For instance:

  • α-glucosidase Inhibition : Compounds derived from the benzodioxin scaffold exhibited varying degrees of inhibition against α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. The IC50 values for these compounds ranged from 500 μM to 800 μM , indicating moderate inhibitory activity .

Anticancer Activity

The anticancer potential of related thiazole derivatives has been explored through in vitro studies on various cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundHCT11612
5-(2,3-dihydro-benzofuran)Caco28
5-Arylidene derivativesMDA-MB 231<10

These results suggest that modifications in the thiazole ring can enhance anticancer properties .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound to various enzymes and receptors. For example:

  • DYRK1A Inhibition : Compounds similar to 4-(2,3-Dihydro-1,4-benzodioxin) demonstrated promising binding affinities to DYRK1A with docking scores indicating effective interactions. The most potent derivatives showed IC50 values below 0.100 μM , suggesting strong potential as therapeutic agents for neurological disorders .

Case Studies

Several case studies have highlighted the therapeutic applications of compounds derived from the benzodioxin and thiazole structures:

  • Diabetes Management : A study evaluated the effects of these compounds on glucose metabolism in diabetic models. The results indicated that certain derivatives could significantly lower blood glucose levels by inhibiting α-glucosidase activity.
  • Cancer Therapy : In vitro studies on breast and colorectal cancer cell lines revealed that specific modifications to the thiazole structure enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .

Q & A

Q. Validation :

  • Compare docking scores with experimental IC₅₀ values from enzymatic assays .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Level: Advanced (Process Chemistry)
Answer:

  • Purification bottlenecks : Replace column chromatography with recrystallization or distillation for large batches.
  • Byproduct management : Monitor thiourea dimer formation during Hantzsch synthesis using inline FTIR .

Example Protocol :
A scaled synthesis of 5-(3-phenylpropyl)-1,3,4-thiadiazole-2-amine used POCl₃-mediated cyclization under reflux, achieving 85% purity after recrystallization .

How does the electronic nature of substituents on the phenyl ring influence the compound’s bioactivity?

Level: Advanced (Structure-Activity Relationship)
Answer:

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) : Enhance antibacterial potency by increasing electrophilicity and target binding .
  • Electron-donating groups (e.g., -OCH₃) : Improve solubility but may reduce membrane penetration .

Q. Data Comparison :

SubstituentMIC (μg/mL) vs. S. aureusLogP
-Cl8.23.1
-OCH₃32.52.4
-H16.72.8

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